molecular formula C17H17Cl2NO2 B5795275 N-(3,4-dichlorophenyl)-4-isobutoxybenzamide

N-(3,4-dichlorophenyl)-4-isobutoxybenzamide

Cat. No. B5795275
M. Wt: 338.2 g/mol
InChI Key: YQMDIKLQJKRBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-isobutoxybenzamide, commonly known as DCFIB, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

DCFIB exerts its effects by binding to the TRPV1 channel and modulating its activity. TRPV1 channels are expressed in various tissues, including sensory neurons, and play a crucial role in pain perception and thermoregulation. DCFIB binds to a specific site on the TRPV1 channel and alters its conformation, leading to the modulation of its activity.
Biochemical and Physiological Effects
DCFIB has been shown to exert various biochemical and physiological effects, including the inhibition of TRPV1 channel activity, the induction of apoptosis in cancer cells, and the modulation of pain perception. In addition, DCFIB has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

DCFIB has several advantages for lab experiments, including its high potency, selectivity, and stability. However, DCFIB also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for the research on DCFIB. One potential direction is the development of more potent and selective TRPV1 channel modulators based on the structure of DCFIB. Another direction is the investigation of the potential therapeutic applications of DCFIB in various diseases, including pain, inflammation, and cancer. Furthermore, the elucidation of the molecular mechanism of DCFIB action may provide insights into the development of novel therapeutic strategies for various diseases.
Conclusion
In conclusion, DCFIB is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DCFIB has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. DCFIB exerts its effects by binding to the TRPV1 channel and modulating its activity. DCFIB has several advantages for lab experiments, including its high potency, selectivity, and stability. However, DCFIB also has some limitations, including its relatively low solubility in aqueous solutions. There are several future directions for the research on DCFIB, including the development of more potent and selective TRPV1 channel modulators and the investigation of its potential therapeutic applications in various diseases.

Synthesis Methods

DCFIB is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with isobutyl chloroformate, followed by the reaction of the resulting intermediate with 4-hydroxybenzoic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

DCFIB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DCFIB has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. In cancer research, DCFIB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In drug discovery, DCFIB has been used as a lead compound for the development of novel TRPV1 channel modulators and anticancer agents.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMDIKLQJKRBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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